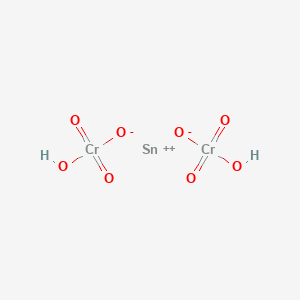
Tin chromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin chromate is an inorganic compound with the chemical formula SnCrO₄. It is composed of tin (Sn) and chromate (CrO₄) ions. This compound is known for its vibrant yellow color and is primarily used as a pigment in various industrial applications. This compound is also recognized for its corrosion-resistant properties, making it valuable in protective coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin chromate can be synthesized through a precipitation reaction. One common method involves reacting a soluble tin salt, such as tin(II) chloride (SnCl₂), with a soluble chromate salt, such as potassium chromate (K₂CrO₄). The reaction is typically carried out in an aqueous solution at room temperature: [ \text{SnCl}_2 + \text{K}_2\text{CrO}_4 \rightarrow \text{SnCrO}_4 + 2\text{KCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by mixing solutions of tin(II) chloride and potassium chromate under controlled conditions to ensure the purity and consistency of the product. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions due to the presence of both tin and chromate ions. For example, in acidic conditions, chromate ions can be reduced to chromium(III) ions.
Substitution Reactions: this compound can participate in substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) can be used to oxidize tin(II) to tin(IV) in the presence of chromate ions.
Reducing Agents: Zinc (Zn) can reduce chromate ions to chromium(III) ions in acidic conditions.
Major Products Formed:
Chromium(III) Compounds: Reduction of chromate ions typically results in the formation of chromium(III) compounds.
Tin(IV) Compounds: Oxidation of tin(II) can lead to the formation of tin(IV) compounds.
Wissenschaftliche Forschungsanwendungen
Tin chromate has a wide range of applications in scientific research:
Chemistry: Used as a pigment and corrosion inhibitor in various chemical processes.
Biology: Investigated for its potential use in biological staining techniques.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Widely used in the production of corrosion-resistant coatings for metals, particularly in the aerospace and automotive industries.
Wirkmechanismus
The primary mechanism by which tin chromate exerts its effects is through its ability to form a protective layer on metal surfaces. This layer acts as a barrier, preventing the underlying metal from coming into contact with corrosive agents. The chromate ions in this compound play a crucial role in this process by undergoing redox reactions that enhance the stability and durability of the protective coating.
Vergleich Mit ähnlichen Verbindungen
Zinc Chromate (ZnCrO₄): Like tin chromate, zinc chromate is used as a pigment and corrosion inhibitor. zinc chromate is more commonly used in aerospace applications due to its superior corrosion resistance.
Lead Chromate (PbCrO₄): Another similar compound, lead chromate, is also used as a pigment. due to its toxicity, its use has been significantly reduced in favor of less harmful alternatives like this compound.
Uniqueness of this compound: this compound is unique in its balance of effective corrosion resistance and lower toxicity compared to other chromate compounds. Its vibrant yellow color also makes it a valuable pigment in various industrial applications.
Eigenschaften
CAS-Nummer |
38455-77-5 |
|---|---|
Molekularformel |
Cr2H2O8Sn |
Molekulargewicht |
352.71 g/mol |
IUPAC-Name |
hydroxy-oxido-dioxochromium;tin(2+) |
InChI |
InChI=1S/2Cr.2H2O.6O.Sn/h;;2*1H2;;;;;;;/q2*+1;;;;;;;2*-1;+2/p-2 |
InChI-Schlüssel |
BXHKBAZWBFREMH-UHFFFAOYSA-L |
Kanonische SMILES |
O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].[Sn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















